molecular formula C13H14N2O3S B2924231 N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 1916609-88-5

N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2924231
CAS No.: 1916609-88-5
M. Wt: 278.33
InChI Key: FDZADPUOPXBDQZ-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole ring fused with a carboxamide group and a hydroxyoxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxamide group can produce an amine .

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyoxolan moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and oxolan-containing molecules. Examples are:

Uniqueness

What sets N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-12(14-6-13(17)3-4-18-7-13)9-1-2-10-11(5-9)19-8-15-10/h1-2,5,8,17H,3-4,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZADPUOPXBDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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